1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H13FN4O2 and its molecular weight is 336.326. The purity is usually 95%.
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Biological Activity
1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H13FN4O2, with a molecular weight of approximately 336.326 g/mol. Its structure includes a quinoline core substituted with a fluorine atom and an oxadiazole moiety linked to a pyridine ring, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline derivatives. The biological activity of this compound has been evaluated using various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values indicate its potency compared to standard chemotherapeutics.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell proliferation. It has been shown to inhibit key proteins such as EGFR and IL-6, which are implicated in tumor growth.
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Preliminary results suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies
- In Vitro Testing : Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial activity. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated promising results against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-2-23-10-14(16(24)13-9-12(19)3-4-15(13)23)18-21-17(22-25-18)11-5-7-20-8-6-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFDQGSXCZBBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.